molecular formula C10H10ClNO3 B12088670 3-(3-Chloro-4-nitrophenyl)butan-2-one

3-(3-Chloro-4-nitrophenyl)butan-2-one

Cat. No.: B12088670
M. Wt: 227.64 g/mol
InChI Key: XSCYNAFCAZUMMG-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a butan-2-one moiety. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-nitrophenyl)butan-2-one typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-nitrophenyl)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-4-nitrophenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-nitrophenyl)butan-2-one is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

3-(3-chloro-4-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H10ClNO3/c1-6(7(2)13)8-3-4-10(12(14)15)9(11)5-8/h3-6H,1-2H3

InChI Key

XSCYNAFCAZUMMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)C

Origin of Product

United States

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